![molecular formula C8H5ClN4O B3033737 2-(Azidomethyl)-5-chloro-1,3-benzoxazole CAS No. 1158301-21-3](/img/structure/B3033737.png)
2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Overview
Description
“2-(Azidomethyl)-5-chloro-1,3-benzoxazole” is a compound that contains an azide group (-N3), a chloro group (-Cl), and a benzoxazole ring. The azide group is a functional group known in chemistry for its reactivity, which makes it useful in various chemical reactions . The benzoxazole ring is a type of heterocyclic compound, which is a ring structure containing atoms of at least two different elements. Benzoxazoles are known for their diverse biological activities .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole . The presence of the benzoxazole ring may also influence the reactivity of the molecule.Scientific Research Applications
Click Chemistry and Material Science
The azide group in 2-(Azidomethyl)-5-chloro-1,3-benzoxazole can participate in click chemistry reactions. Click chemistry is known for its efficiency and specificity in forming new bonds. Researchers have explored its use in functionalizing materials, such as polymers, nanoparticles, and surfaces. By incorporating this compound into click reactions, scientists can create novel materials with tailored properties .
Heterocycle Synthesis
Organic azides play a crucial role in synthesizing heterocycles. In the case of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, it can be used to prepare various heterocyclic systems. Examples include pyrroles (five-membered rings with one heteroatom) and more complex structures like pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles find applications in drug discovery, materials science, and bioactive compounds .
Nitrene Transfer Reactions
Researchers have explored the use of ortho-hydroxy aryl azides (including 2-(Azidomethyl)-5-chloro-1,3-benzoxazole) in Co(II) porphyrin catalyzed nitrene transfer reactions. From these substrates, they synthesized phenoxyzinones, benzoxazines, and azobenzenes. These reactions have implications in the design of functional molecules and materials .
Biological Activity
While research on this specific compound is limited, its structural features suggest potential biological activity. Further investigations could explore its effects on cellular processes, enzyme inhibition, or antimicrobial properties. The chlorine substitution and azide functionality may contribute to its bioactivity .
Photophysical Properties
Studying the photophysical properties of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole can reveal insights into its behavior under light exposure. Researchers can investigate its fluorescence, phosphorescence, and photochemical reactivity. Such studies are relevant for applications in optoelectronics and sensing .
Drug Design and Medicinal Chemistry
Given the benzoxazole scaffold, this compound could serve as a starting point for designing new drugs. Medicinal chemists might explore modifications around the benzoxazole core to enhance bioavailability, selectivity, and pharmacokinetics. Computational modeling and structure-activity relationship studies can guide drug development efforts .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azido compounds are known for their versatility as bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
Azido groups are known to be chemically engineered into the biomolecule of interest . In the context of RNA, azido modifications are used for site-specific labeling and functionalization to probe its structure, dynamics, and localization .
Biochemical Pathways
Azido modifications in rna have been reported to favor the rna c3′-endo sugar pucker, causing only a slight decrease in base pairing stabilities, and hardly influencing the overall rna structure .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Azido modifications in rna are exceptionally well tolerated in the guide strand of sirnas even when it is directly located at the cleavage site .
Action Environment
It’s known that the presence of azido impurities in certain sartan active substances has led to recalls due to the potential risk of mutagenic impurity .
properties
IUPAC Name |
2-(azidomethyl)-5-chloro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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